molecular formula C19H21N3O B218207 1H,5H-Benzo(ij)quinolizin-1-one, 2,3,6,7-tetrahydro-9-methoxy-, phenylhydrazone CAS No. 101077-35-4

1H,5H-Benzo(ij)quinolizin-1-one, 2,3,6,7-tetrahydro-9-methoxy-, phenylhydrazone

Cat. No. B218207
CAS RN: 101077-35-4
M. Wt: 307.4 g/mol
InChI Key: LGSNJNHSGHFDSM-DYTRJAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1H,5H-Benzo(ij)quinolizin-1-one, 2,3,6,7-tetrahydro-9-methoxy-, phenylhydrazone is a chemical compound that has been widely studied for its potential therapeutic applications in the field of medicine. This compound is also commonly referred to as THMQP and has been found to exhibit a variety of biochemical and physiological effects, making it an interesting subject for scientific research.

Mechanism of Action

The mechanism of action of THMQP is not fully understood, but it is believed to involve the modulation of various signaling pathways in the body. THMQP has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the inflammatory response. Additionally, THMQP has been found to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which is involved in the regulation of oxidative stress.
Biochemical and Physiological Effects:
THMQP has been found to exhibit a variety of biochemical and physiological effects. It has been shown to reduce inflammation and pain in animal models of arthritis and other inflammatory conditions. Additionally, THMQP has been found to inhibit the growth of cancer cells in vitro and in vivo. THMQP has also been shown to have antioxidant and neuroprotective properties, making it a potential candidate for the treatment of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

One advantage of using THMQP in lab experiments is its high yield of synthesis, making it a cost-effective compound to produce. Additionally, THMQP has been extensively studied, making it a well-characterized compound for use in scientific research. However, one limitation of using THMQP in lab experiments is its potential toxicity, which should be carefully monitored to ensure the safety of researchers.

Future Directions

There are several future directions for research on THMQP. One area of interest is its potential as a therapeutic agent for the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Additionally, further research is needed to fully understand the mechanism of action of THMQP and its potential as an anti-cancer agent. Finally, studies investigating the safety and toxicity of THMQP are needed to fully assess its potential as a therapeutic agent.

Synthesis Methods

The synthesis of THMQP involves the reaction of 2,3,6,7-tetrahydro-9-methoxy-1H,5H-benzo(ij)quinolizin-1-one with phenylhydrazine. The reaction takes place in the presence of a catalyst and under specific conditions of temperature and pressure. The yield of the reaction is typically high, making it an efficient method for producing THMQP.

Scientific Research Applications

THMQP has been extensively studied for its potential therapeutic applications in the field of medicine. It has been found to exhibit a variety of pharmacological activities, including anti-inflammatory, analgesic, and anti-tumor effects. Additionally, THMQP has been shown to have antioxidant and neuroprotective properties, making it a potential candidate for the treatment of neurodegenerative diseases.

properties

CAS RN

101077-35-4

Product Name

1H,5H-Benzo(ij)quinolizin-1-one, 2,3,6,7-tetrahydro-9-methoxy-, phenylhydrazone

Molecular Formula

C19H21N3O

Molecular Weight

307.4 g/mol

IUPAC Name

N-[(E)-(7-methoxy-1-azatricyclo[7.3.1.05,13]trideca-5,7,9(13)-trien-4-ylidene)amino]aniline

InChI

InChI=1S/C19H21N3O/c1-23-16-12-14-6-5-10-22-11-9-18(17(13-16)19(14)22)21-20-15-7-3-2-4-8-15/h2-4,7-8,12-13,20H,5-6,9-11H2,1H3/b21-18+

InChI Key

LGSNJNHSGHFDSM-DYTRJAOYSA-N

Isomeric SMILES

COC1=CC2=C3C(=C1)/C(=N/NC4=CC=CC=C4)/CCN3CCC2

SMILES

COC1=CC2=C3C(=C1)C(=NNC4=CC=CC=C4)CCN3CCC2

Canonical SMILES

COC1=CC2=C3C(=C1)C(=NNC4=CC=CC=C4)CCN3CCC2

Origin of Product

United States

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